molecular formula C22H23F4NO3 B13901122 tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13901122
M. Wt: 425.4 g/mol
InChI Key: MDBDNLUIZHDLAO-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. Common steps include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Introduction of Functional Groups: Fluorination, phenylmethoxylation, and trifluoromethylation are carried out using specific reagents like Selectfluor, phenylmethanol, and trifluoromethyl iodide, respectively.

    Esterification: The carboxylate group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or phenylmethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like 5-fluoro-8-methoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate.

    Fluorinated Compounds: Compounds like 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-1H-isoquinoline.

Uniqueness

Tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H23F4NO3

Molecular Weight

425.4 g/mol

IUPAC Name

tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H23F4NO3/c1-21(2,3)30-20(28)27-10-9-15-16(12-27)18(11-17(19(15)23)22(24,25)26)29-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3

InChI Key

MDBDNLUIZHDLAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=CC(=C2C1)OCC3=CC=CC=C3)C(F)(F)F)F

Origin of Product

United States

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